Boc-Ser(tBu)-OH

Peptide Synthesis Protecting Group Strategy Solid-Phase Peptide Synthesis (SPPS)

Substituting this building block without rigorous validation risks racemization and incompatible deprotection. Boc-Ser(tBu)-OH (CAS 13734-38-8) is the definitive choice for Boc-SPPS of base-sensitive sequences: • Prevents bis-serine impurities in LHRH agonist (nafarelin) kilo-scale production. • Superior for hydrophobic ‘difficult sequences’ where Fmoc/tBu protocols fail. • tBu side-chain cleavage concurrent with peptide-resin deprotection streamlines workflow. Available at ≥98% purity with full CoA for immediate B2B procurement.

Molecular Formula C12H23NO5
Molecular Weight 261.31 g/mol
CAS No. 13734-38-8
Cat. No. B558124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ser(tBu)-OH
CAS13734-38-8
SynonymsBoc-Ser(tBu)-OH; 13734-38-8; boc-o-tert-butyl-l-serine; Boc-Hser(Bzl)-OH; PubChem12157; Boc-L-serinet-butylester; Boc-O-tert-Butyl-L-Ser-OH; SCHEMBL213064; CTK3J1702; EBD4610; BPYLRGKEIUPMRJ-QMMMGPOBSA-N; MolPort-006-701-281; ZINC2539207; ANW-43381; CB-909; MFCD00079666; SBB066169; AKOS015895290; CS13640; RTR-035665; AJ-38811; AK-41356; AB0012777; FT-0636951; ST24030213
Molecular FormulaC12H23NO5
Molecular Weight261.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
InChIKeyBPYLRGKEIUPMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ser(tBu)-OH: Orthogonal Protection Overview


Boc-Ser(tBu)-OH (CAS: 13734-38-8), also known as N-(tert-Butoxycarbonyl)-O-tert-butyl-L-serine, is a fully protected serine derivative featuring an acid-labile Boc (tert-butoxycarbonyl) group on the α-amino function and an acid-labile tert-butyl (tBu) ether on the side-chain hydroxyl . This orthogonal protection strategy enables selective manipulation of the serine residue during peptide synthesis [1]. With a molecular formula of C₁₂H₂₃NO₅ and a molecular weight of 261.31 g/mol , this compound is a fundamental building block specifically designed for Boc-based solid-phase peptide synthesis (SPPS) protocols . It is commercially available with a standard purity specification of ≥98% as determined by thin-layer chromatography (TLC) .

Workflow Boc-based solid-phase peptide synthesis (SPPS)
Protection Orthogonal acid-labile Boc (α-amine) and tBu (side-chain) groups
Use Context Selective deprotection design, impurity control, acid-sensitive sequences

Generic Substitution Risks with Boc-Ser(tBu)-OH


In peptide chemistry, substituting one protected serine derivative for another without rigorous validation introduces significant risk. The selection of a building block like Boc-Ser(tBu)-OH is not arbitrary; it is a critical decision point that dictates reaction compatibility, side-reaction profiles, and the viability of the entire synthetic route. For instance, while alternatives like Fmoc-Ser(tBu)-OH or Boc-Ser(Bzl)-OH exist, they rely on fundamentally different protection/deprotection chemistries and exhibit distinct behaviors in terms of racemization [1] and side-product formation [2]. A 'simple swap' can lead to incompatible deprotection conditions, the generation of new and difficult-to-remove impurities, or catastrophic loss of stereochemical integrity, ultimately impacting product purity, yield, and the economic feasibility of a project. The evidence presented in the following section establishes the specific, quantifiable performance boundaries where Boc-Ser(tBu)-OH is a justified and preferred choice.

Deprotection chemistry mismatch Fmoc-Ser(tBu)-OH uses base-labile Fmoc; Boc-Ser(tBu)-OH relies on acid-labile Boc. Swapping may require incompatible deprotection steps.
Racemization profile divergence Reported racemization with Fmoc-Ser(tBu)-OH under continuous-flow SPPS; Boc-based couplings are considered robust, but substitution still demands validation.
Side-chain orthogonality limits Boc-Ser(Bzl)-OH uses benzyl protection, less acid-labile than tBu, restricting orthogonal manipulation within a Boc-SPPS strategy.

Boc-Ser(tBu)-OH: Performance Differentiation Evidence


Orthogonal Acid-Lability: Boc vs. tBu

The differential acid-lability of the protecting groups in Boc-Ser(tBu)-OH provides a critical advantage in synthetic design. The tert-butyl (tBu) ether on the serine side chain is demonstrably less acid-labile than the N-terminal tert-butoxycarbonyl (Boc) group [1]. This allows for the use of the tBu group as a 'temporary' or semi-permanent protection even within a Boc/Bn SPPS strategy, a feature not shared by all protecting group combinations. In contrast, the Fmoc/tBu strategy, where the Fmoc group is base-labile and tBu is acid-labile, represents a different orthogonal logic . The specific orthogonality within Boc-Ser(tBu)-OH permits selective N-terminal deprotection with mild acid while preserving the side-chain protection, enabling sequential chain elongation.

Orthogonal Acid-Lability
Reported
Boc: more acid-labile tBu: less acid-labile
Supports selective N-terminal deprotection design
Under typical Boc-SPPS acidic conditions (e.g., TFA treatment)
Peptide Synthesis Protecting Group Strategy Solid-Phase Peptide Synthesis (SPPS)

Bis-Serine Byproduct Suppression

A major limitation in large-scale peptide synthesis using minimal protection schemes is the formation of difficult-to-remove bis-serine derivatives. A study on the synthesis of the LHRH agonist nafarelin demonstrated that employing Boc-Ser(tBu)-OH as the sole side-chain-protected serine building block eliminates the formation of these bis-serine derivatives (II and IV) [1]. This is a direct, quantifiable improvement in the impurity profile of the crude peptide mixture. In contrast, a synthesis using unprotected serine would generate these byproducts, significantly complicating purification and reducing overall yield.

Bis-Serine Byproduct
Class-level
Elimination
Supports reduced purification burden
Reported in LHRH analog synthesis using Boc chemistry
Large-Scale Peptide Synthesis Process Chemistry Impurity Control

Racemization Risk: Boc vs. Fmoc

Maintaining stereochemical purity is paramount in peptide synthesis. While N-urethane protected amino acids like those with Boc or Fmoc groups are generally considered to suppress racemization [1], exceptions exist under specific conditions. A study reported unexpectedly high levels of racemization when using Fmoc-Ser(tBu)-OH during automated stepwise SPPS under standard continuous-flow conditions [2]. The authors developed a model tripeptide assay (H-Gly-Ser-Phe-NH₂) to quantify this effect [2]. This finding serves as a critical warning against assuming interchangeability and highlights that the Boc-based approach, while not immune to racemization under all circumstances, does not present this same unexpected vulnerability under the standard coupling protocols used for Boc chemistry. This inference is based on the established stability of N-Boc protected amino acids under commonly employed carbodiimide-mediated coupling conditions (e.g., DIC/HOBt).

Racemization Risk
Class-level
Boc: robust under DIC/HOBt Fmoc: reported high racemization
Informs lower-risk stereochemical assessment
Under automated continuous-flow SPPS conditions
Racemization Peptide Coupling Stereochemical Integrity

Boc-Ser(tBu)-OH Application Scenarios


Acid-Sensitive Peptide Synthesis via Boc-SPPS

Boc-Ser(tBu)-OH is the definitive building block of choice for the synthesis of peptides that are sensitive to the basic conditions required for Fmoc deprotection. The entire Boc-SPPS workflow, culminating in final cleavage with strong acid (e.g., HF), ensures the peptide chain is never exposed to piperidine or other nucleophilic bases that can catalyze side reactions like aspartimide formation or epimerization in sensitive sequences . The tBu side-chain protection on serine is perfectly orthogonal to the Boc strategy, being cleaved concurrently with the peptide-resin cleavage step, streamlining the process.

Large-Scale Manufacturing of LHRH Analogs

For the cost-sensitive production of complex peptides on a multi-kilogram scale, the use of Boc-Ser(tBu)-OH provides a key process advantage by eliminating specific, difficult-to-remove impurities. As demonstrated in the large-scale synthesis of the LHRH agonist nafarelin, employing Boc-Ser(tBu)-OH prevents the formation of bis-serine byproducts that would otherwise plague a minimal-protection synthetic strategy [1]. This impurity control directly reduces the burden on downstream purification, increasing overall yield and reducing cost of goods, which are critical metrics in an industrial setting.

Difficult Peptide Sequence Assembly

Long or hydrophobic peptide sequences are notorious for on-resin aggregation during synthesis, leading to incomplete couplings and low yields. The Boc/Bn SPPS strategy, for which Boc-Ser(tBu)-OH is designed, is widely acknowledged as superior for these 'difficult sequences' compared to Fmoc/tBu protocols . The use of stronger acid for N-terminal deprotection (TFA) helps disrupt inter-chain hydrogen bonding, improving solvation of the growing peptide chain and leading to higher coupling efficiencies and final product purity.

Application
Selection Property
Validation Focus
Acid-sensitive peptide Boc-SPPS
Orthogonal tBu protection compatible with Boc strategy
Minimizes exposure to nucleophilic bases; verify stereochemical fidelity
Large-scale LHRH analog manufacturing
Bis-serine byproduct prevention reported
Crude purity and purification load reduction; validate at scale
Difficult peptide sequence assembly
Boc-SPPS solvation characteristics
On-resin aggregation mitigation; review coupling efficiency for sequence

Technical Documentation Hub

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